molecular formula C12H14N2O3S B13019084 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B13019084
M. Wt: 266.32 g/mol
InChI Key: SOMIPBUZWAWBQO-UHFFFAOYSA-N
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Description

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of ionotropic glutamate receptors. It belongs to a class of thiazolopyrimidinone derivatives that have been identified in patent literature as modulators of NMDA (N-methyl-D-aspartate) receptor activity . The NMDA receptor is a critical target for understanding and treating a range of neurological disorders and conditions. As part of this structurally distinct series, researchers are investigating this compound to elucidate its specific binding affinity and functional impact on receptor subunits, which could lead to a better understanding of synaptic plasticity, neuronal signaling, and disease mechanisms. The cyclobutyl substituent at the 7-position is a key structural feature explored for optimizing physicochemical properties and receptor interaction, contributing to structure-activity relationship (SAR) studies aimed at developing novel neuroactive compounds . Its core scaffold also serves as a valuable building block for the synthesis of more complex molecules in drug discovery efforts. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(7-cyclobutyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C12H14N2O3S/c15-10-5-9(7-2-1-3-7)13-12-14(10)8(6-18-12)4-11(16)17/h5,7-8H,1-4,6H2,(H,16,17)

InChI Key

SOMIPBUZWAWBQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=O)N3C(CSC3=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets . This binding can modulate various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Modifications
Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
Target Compound 7-Cyclobutyl, 3-acetic acid, 5-oxo Carboxylic acid, cyclobutyl Not reported (in evidence) -
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(2-chlorophenyl), 7-methyl, 6-ester Ester, chloroaryl Antimicrobial (E. coli, B. subtilis)
Ethyl 2-(substituted benzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-benzylidene, 5-dimethoxyphenyl, 6-ester Benzylidene, methoxy Anticancer (docking studies)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-cyanobenzylidene, 7-furan, 3,5-dioxo, 6-nitrile Diketone, nitrile, furan Not reported
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-fluorobenzylidene, 5-phenyl, 6-ester Fluoroaryl, ester Crystal structure analysis

Key Observations :

  • Position 7 : Cyclobutyl (target) vs. methyl (common in analogs). Cyclobutyl’s increased steric bulk may influence receptor binding or solubility .
  • Position 3: Acetic acid (target) vs. benzylidene () or unsubstituted ().
  • Position 5 : Keto group (target) vs. aryl or dimethoxyphenyl. The keto group is conserved in bioactive analogs, suggesting its role in hydrogen bonding .

Comparison with Analogs :

  • : Cyclization of ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid yields the thiazolo[3,2-a]pyrimidine core .
  • : Benzylidene substituents are introduced via condensation with aromatic aldehydes .
Bioactivity
  • Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., chloro, nitrile) show enhanced activity. For example, compound 9e () exhibited MIC values of 12.5 µg/mL against E. coli and C. albicans .
  • Anticancer Potential: Benzylidene-substituted derivatives () were docked against cancer targets, suggesting π-π stacking interactions with aromatic residues .
Physicochemical Properties
  • Solubility : The acetic acid group in the target compound increases polarity compared to ester/nitrile analogs (e.g., ’s nitrile derivatives) .
  • Crystal Packing : Analogs like ’s fluorobenzylidene derivative exhibit planar thiazolo-pyrimidine cores with dihedral angles <10°, favoring dense molecular packing .

Biological Activity

2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.32 g/mol
  • CAS Number : 1411763-57-9

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on cancer cells and its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. In vitro studies have shown that derivatives similar to 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA43115Apoptosis induction
Compound BMCF720Cell cycle arrest
Compound CHeLa10Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with metabolic pathways.

Table 2: Antimicrobial Activity of 2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLProtein synthesis inhibition
Pseudomonas aeruginosa64 µg/mLMetabolic pathway disruption

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act through the following pathways:

  • Apoptotic Pathways : Induction of apoptosis in cancer cells via activation of caspases.
  • Cell Cycle Regulation : Arresting the cell cycle at specific checkpoints.
  • Inhibition of Enzymatic Activity : Disruption of key enzymes involved in bacterial metabolism.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving a derivative similar to this compound showed significant tumor reduction in xenograft models when administered alongside conventional chemotherapy agents.
  • Case Study on Antimicrobial Efficacy :
    • Clinical isolates of resistant bacterial strains were treated with the compound, resulting in a notable decrease in bacterial load and improvement in patient outcomes.

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